4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione
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Overview
Description
Preparation Methods
The synthesis of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components and substituted aromatic aldehydes . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include N-bromosuccinimide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include derivatives such as 4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical development and method validation . In biology, it is studied for its anti-inflammatory and analgesic effects . In medicine, it is used in the treatment of inflammatory conditions such as ankylosing spondylitis and rheumatoid arthritis . In the industry, it is used in the production of pharmaceutical reference standards .
Mechanism of Action
The mechanism of action of 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione involves the inhibition of prostaglandin synthesis . Prostaglandins are lipid compounds that have various roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound reduces inflammation, pain, and fever . The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar compounds to 4-Butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, oxyphenbutazone, sulphinpyrazone, and monophenylbutazone . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structure and specific applications . For example, phenylbutazone is commonly used in the treatment of backache and ankylosing spondylitis, while oxyphenbutazone is used for its anti-inflammatory effects . The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological properties .
Properties
CAS No. |
33053-06-4 |
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Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-butyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-19(25-24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 |
InChI Key |
KUJSDTAPCZMJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OO |
Origin of Product |
United States |
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